molecular formula C15H9Cl4N B14366850 3,6-Dichloro-9-(2,2-dichlorocyclopropyl)-9H-carbazole CAS No. 90279-59-7

3,6-Dichloro-9-(2,2-dichlorocyclopropyl)-9H-carbazole

Cat. No.: B14366850
CAS No.: 90279-59-7
M. Wt: 345.0 g/mol
InChI Key: CBEPGCSAGXBUPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,6-Dichloro-9-(2,2-dichlorocyclopropyl)-9H-carbazole is a synthetic organic compound belonging to the carbazole family. Carbazoles are known for their diverse applications in medicinal chemistry, organic electronics, and as intermediates in various chemical reactions. This compound, with its unique structural features, may exhibit interesting chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-Dichloro-9-(2,2-dichlorocyclopropyl)-9H-carbazole typically involves multi-step organic reactions. A common approach might include:

    Halogenation: Introduction of chlorine atoms at the 3 and 6 positions of the carbazole ring.

    Cyclopropylation: Attachment of the 2,2-dichlorocyclopropyl group to the nitrogen atom of the carbazole.

Industrial Production Methods

Industrial production methods would likely involve optimizing the reaction conditions for large-scale synthesis, including the use of suitable solvents, catalysts, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially forming quinone derivatives.

    Reduction: Reduction reactions could lead to the formation of partially or fully dechlorinated products.

    Substitution: Nucleophilic or electrophilic substitution reactions might occur at the chloro-substituted positions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halides, nucleophiles like amines or thiols.

Major Products

The major products would depend on the specific reaction conditions and reagents used. For example, oxidation might yield quinone derivatives, while substitution could introduce various functional groups at the chloro-substituted positions.

Scientific Research Applications

3,6-Dichloro-9-(2,2-dichlorocyclopropyl)-9H-carbazole could have several scientific research applications:

    Chemistry: As an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Possible applications in drug development, particularly in designing molecules with specific biological activities.

    Industry: Use in the production of organic electronic materials, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.

Mechanism of Action

The mechanism of action of 3,6-Dichloro-9-(2,2-dichlorocyclopropyl)-9H-carbazole would depend on its specific interactions with molecular targets. It might interact with enzymes, receptors, or other proteins, influencing various biochemical pathways. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

    3,6-Dichlorocarbazole: Lacks the cyclopropyl group, potentially leading to different chemical and biological properties.

    9-(2,2-Dichlorocyclopropyl)-9H-carbazole: Similar structure but without the chloro substituents at positions 3 and 6.

Uniqueness

The presence of both the 3,6-dichloro and 2,2-dichlorocyclopropyl groups in 3,6-Dichloro-9-(2,2-dichlorocyclopropyl)-9H-carbazole makes it unique, potentially offering distinct reactivity and biological activity compared to its analogs.

Properties

CAS No.

90279-59-7

Molecular Formula

C15H9Cl4N

Molecular Weight

345.0 g/mol

IUPAC Name

3,6-dichloro-9-(2,2-dichlorocyclopropyl)carbazole

InChI

InChI=1S/C15H9Cl4N/c16-8-1-3-12-10(5-8)11-6-9(17)2-4-13(11)20(12)14-7-15(14,18)19/h1-6,14H,7H2

InChI Key

CBEPGCSAGXBUPG-UHFFFAOYSA-N

Canonical SMILES

C1C(C1(Cl)Cl)N2C3=C(C=C(C=C3)Cl)C4=C2C=CC(=C4)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.